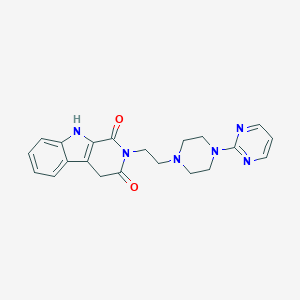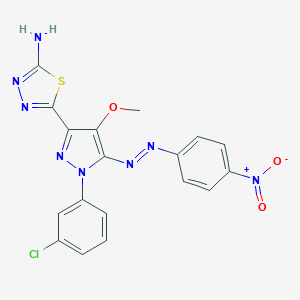
4-甲基伞花素β-D-呋喃核苷
描述
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl derivatives involves several chemical reactions, including condensation and glycosylation processes. For example, 4-Methylumbelliferyl (1→3)-β-D-pentaglucoside was synthesized through a series of steps starting with peracetylation, followed by reaction with 4-methylumbelliferone and deacetylation, to yield the target compound with an overall yield of 35% (Huang, 2009). Such processes highlight the compound's synthesis versatility and its derivatives for various biochemical applications.
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl beta-D-ribofuranoside and its derivatives plays a crucial role in their biochemical functionality, especially in binding and interaction with enzymes. For instance, the binding parameters of 4-Methylumbelliferyl-beta-D-ribopyranoside to beta-D-xylosidase from Bacillus pumilus were determined, showcasing a single binding site per polypeptide chain and the homogeneity of the binding sites (Claeyssens & de Bruyne, 1978). This information is crucial for understanding the molecular interactions and the functional implications of the compound's structure.
Chemical Reactions and Properties
4-Methylumbelliferyl beta-D-ribofuranoside undergoes various chemical reactions, contributing to its diverse properties and applications in biochemical studies. For example, its ability to bind to specific enzymes and act as a substrate for enzymatic reactions is significant. Studies have shown that it can serve as a fluorogenic substrate for assays, highlighting its utility in biochemical research for studying enzyme kinetics and mechanism (Claeyssens & de Bruyne, 1978).
Physical Properties Analysis
The physical properties of 4-Methylumbelliferyl beta-D-ribofuranoside, such as solubility, fluorescence, and stability, are integral to its application in biochemical assays. Its fluorescent property, in particular, makes it a valuable tool for detecting enzyme activity, as demonstrated in various studies. The stability of its derivatives, such as the (1→3)-β-D-pentaglucoside, underlines the compound's reliability for extended biochemical experimentation (Huang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with enzymes and participation in oligosaccharide synthesis, distinguish 4-Methylumbelliferyl beta-D-ribofuranoside in biochemical research. Its role in synthesizing novel oligosaccharides and its interaction with enzymes like beta-D-xylosidase showcase its broad utility in studying biochemical pathways and enzyme mechanisms (Izumi et al., 1994).
科学研究应用
-
Microbiology
- Application : 4-Methylumbelliferyl beta-D-ribofuranoside is a fluorogenic substrate that is used for the detection of microorganisms .
- Method : The compound is hydrolyzed in a liquid medium in microtiter trays, yielding blue fluorescence upon hydrolysis . This fluorescence can be measured using fluorimetry .
- Results : Beta-Ribosidase activity was widespread with 75% of strains, including 85.6% of Enterobacteriaceae, showing activity with at least one substrate .
-
Medical Diagnostics
-
Biochemistry
-
Differentiation of Gram-negative bacteria
- Application : This compound is used for the differentiation of Gram-negative bacteria .
- Method : Two novel chromogenic substrates, 3’,4’-dihydroxyflavone-4’-beta-D-ribofuranoside (DHF-riboside) and 5-bromo-4-chloro-3-indolyl-beta-D-ribofuranoside (X-riboside) were evaluated along with a known fluorogenic substrate, 4-methylumbelliferyl-beta-D-ribofuranoside (4MU-riboside) . Hydrolysis of DHF-riboside or X-riboside resulted in the formation of clearly distinguishable black or blue-green colonies, respectively .
- Results : Genera that demonstrated beta-ribosidase activity included Aeromonas, Citrobacter, Enterobacter, Escherichia, Hafnia, Klebsiella, Morganella, Providencia, Pseudomonas, Salmonella and Shigella . In contrast, strains of Proteus spp., Acinetobacter spp., Yersinia enterocolitica, Vibrio cholerae and Vibrio parahaemolyticus generally failed to demonstrate beta-ribosidase activity .
-
Synthesis of Novel Substrates
- Synthesis of Fluorogenic Substrates
- Application : This compound is used in the synthesis of fluorogenic substrates for the detection of microorganisms .
- Method : The method involves the glycosylation of 4-methylumbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions, followed by deprotection .
- Results : The glycosylation reaction proceeds more easily, is uncommonly α- or β-stereoselective, and affords the corresponding products in moderate to excellent yields (51%–94%) under appropriate conditions .
安全和危害
属性
IUPAC Name |
7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-NMFUWQPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941308 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl beta-D-ribofuranoside | |
CAS RN |
195385-93-4 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
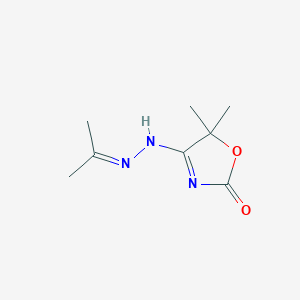
![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)

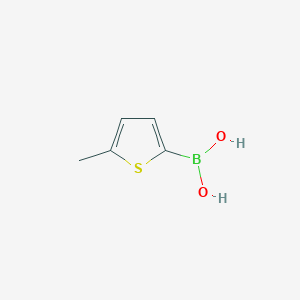


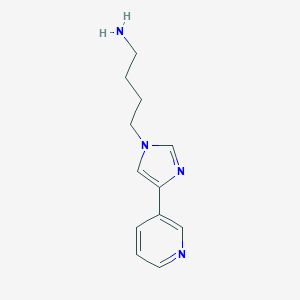
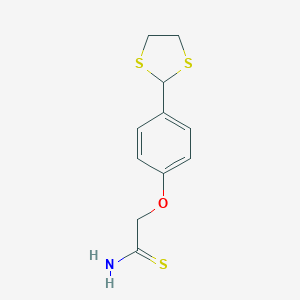
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
